molecular formula C19H18ClN3O2 B2776152 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941895-48-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2776152
CAS No.: 941895-48-3
M. Wt: 355.82
InChI Key: JWLLWZKGXJZNCX-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide (CAS 941895-48-3) is a synthetic oxalamide derivative with a molecular formula of C19H18ClN3O2 and a molecular weight of 355.82 g/mol . This compound is of significant interest in medicinal chemistry and virology research, particularly in the investigation of anti-respiratory syncytial virus (RSV) agents. While this specific molecule was not directly tested, studies on structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have demonstrated excellent activity against RSV replication in vitro . These related compounds have been shown to function through distinct mechanisms, with one acting as an inhibitor of viral membrane fusion and the other targeting the stage of viral genome replication/transcription, suggesting the potential for the oxalamide scaffold to interact with key viral processes . Researchers can explore this compound as a valuable chemical building block or a reference standard in the development of novel antiviral therapeutics. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLLWZKGXJZNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-benzyl)oxalamide: Lacks the chlorobenzyl group, which may affect its biological activity.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can influence its chemical properties.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to the presence of both the indole moiety and the chlorobenzyl group, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation reaction of tryptamine and 2,4-dichlorobenzaldehyde. The resulting structure features an indole moiety linked to a chlorobenzyl group via an oxalamide functional group. The molecular formula is C17H17ClN2O2, with a molecular weight of 320.79 g/mol.

Table 1: Structural Data

PropertyValue
Molecular FormulaC17H17ClN2O2
Molecular Weight320.79 g/mol
Melting Point83-84 °C
SolubilitySoluble in ethanol

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anti-cancer properties, antimicrobial effects, and neuroprotective potential.

Anti-Cancer Properties

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the MTT method, revealing an IC50 value of approximately 12 µM for MCF-7 cells and 15 µM for A549 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogenic bacteria and fungi. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of the compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells exposed to toxic agents.

Case Study: Neuroprotection in Cell Models
In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound significantly decreased cell death and increased cell viability by approximately 40% compared to untreated controls.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Activation of caspase cascades.
  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Neuroprotection : Reduction of reactive oxygen species (ROS) production.

Q & A

Q. What analytical techniques are recommended for structural characterization of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide?

  • Methodological Answer : Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the positions of the indole, chlorobenzyl, and oxalamide groups. High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while mass spectrometry (MS) validates molecular weight. For crystallographic confirmation, X-ray diffraction (as seen in for analogous compounds) is recommended .

Q. What are the primary synthetic strategies for this compound?

  • Methodological Answer : Synthesis typically involves multi-step routes :

Intermediate Preparation : React 2-chlorobenzyl chloride with a nucleophile (e.g., ethylenediamine) to form the chlorobenzyl intermediate.

Oxalamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the indole-ethylamine and chlorobenzyl intermediates via an oxalamide bond.
Reaction conditions (e.g., anhydrous solvents, 0–5°C for coupling) are critical to minimize side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer : Yield optimization involves:
  • Temperature Control : Maintain sub-10°C during coupling to prevent racemization.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated reactions.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for high-purity isolation. highlights similar optimizations for related oxalamides .

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) require:
  • Dose-Response Validation : Conduct IC50/EC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm specificity.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways. For example, suggests related compounds inhibit kinase pathways, which could be tested via kinase inhibition assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to receptors like serotonin transporters or kinases. Key steps:

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP).

Target Selection : Use UniProt to retrieve structures (e.g., 5-HT3 receptor).

Validation : Compare docking scores (ΔG) with experimental IC50 values. provides docking parameters for analogous oxalamides .

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